

# A Technical Guide to 6-Methylpyrazine-2-carboxylic Acid (CAS: 5521-61-9)

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## Compound of Interest

Compound Name: 6-Methylpyrazine-2-carboxylic acid

Cat. No.: B1297798

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**Abstract:** This document provides a comprehensive technical overview of **6-Methylpyrazine-2-carboxylic acid** (CAS No. 5521-61-9), a heterocyclic organic compound of significant interest in pharmaceutical and chemical research. It details the compound's physicochemical properties, spectroscopic profile, synthesis methodologies, and key chemical reactions. Furthermore, this guide explores its primary applications as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-tubercular and antimicrobial compounds. Detailed experimental protocols, analytical methods, and safety information are presented to support researchers in their work with this versatile chemical building block.

## Physicochemical Properties

**6-Methylpyrazine-2-carboxylic acid** is a white, solid crystalline powder at room temperature. [1][2] It belongs to the pyrazinecarboxylic acid family, a class of compounds recognized for its presence in various bioactive molecules. Its core structure, a pyrazine ring substituted with a carboxylic acid and a methyl group, makes it a valuable scaffold for chemical modification. The compound should be stored in a dry, sealed container at 2-8°C. [1][3][4][5]

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	5521-61-9	[1][3][6]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1][3][6][7]
Molecular Weight	138.12 g/mol	[3][5][6][8]
IUPAC Name	6-methylpyrazine-2-carboxylic acid	[1][9]
Synonyms	2-Carboxy-6-methylpyrazine, 6-methylpyrazinoic acid	[3][5][6]
Appearance	White solid powder	[1][2]
Melting Point	138-140 °C	[5][10]
Boiling Point	302.8 ± 37.0 °C (Predicted)	[5][10]
Density	1.319 g/cm <sup>3</sup> (Predicted)	[5]
pKa	3.10 ± 0.10 (Predicted)	[5]

| Storage Temperature | 2-8°C |[1][3][4][5] |

## Spectroscopic Data

The structural identity of **6-Methylpyrazine-2-carboxylic acid** can be confirmed using standard spectroscopic techniques. The expected spectral characteristics are consistent with its chemical structure, featuring key absorptions for the carboxylic acid group and the substituted pyrazine ring.

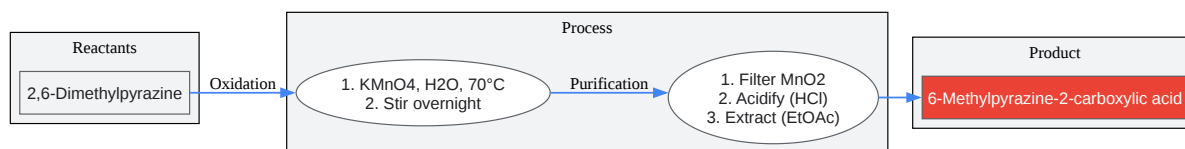
Table 2: Summary of Spectroscopic Data

Technique	Characteristic Peaks	Reference(s)
$^1\text{H}$ NMR	The acidic proton (-COOH) is expected as a broad singlet near 12 ppm. Signals for the aromatic protons on the pyrazine ring and the methyl group protons will also be present.	[11]
$^{13}\text{C}$ NMR	The carboxyl carbon (-COOH) typically absorbs in the 165-185 ppm range. Aromatic carbons of the pyrazine ring and the methyl carbon will appear at higher field strengths.	[11]
IR Spectroscopy	A very broad O-H stretch from the carboxylic acid is expected between 2500-3300 $\text{cm}^{-1}$ . A strong C=O stretch should appear around 1710 $\text{cm}^{-1}$ (for the hydrogen-bonded dimer).	[11]

| Mass Spectrometry | Electrospray ionization (ESI) in positive mode typically shows a protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $m/z$  139. |[5][10] |

## Synthesis and Reactivity

**3.1 Synthesis** The most commonly cited method for preparing **6-Methylpyrazine-2-carboxylic acid** is through the oxidation of 2,6-dimethylpyrazine.[5][10] This reaction selectively oxidizes one of the methyl groups to a carboxylic acid.



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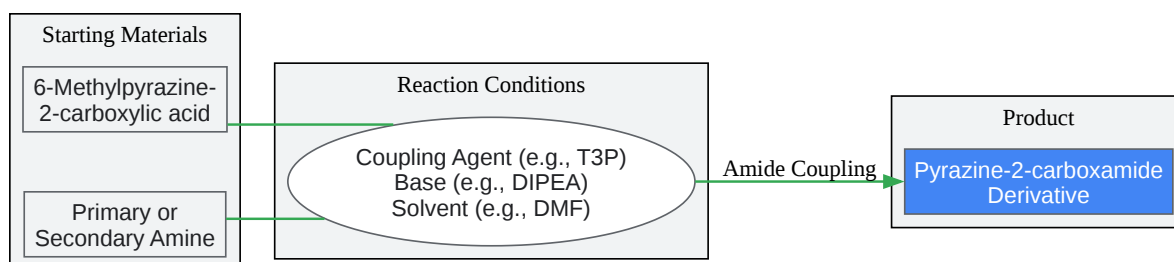
Caption: Synthesis workflow for **6-Methylpyrazine-2-carboxylic acid**.

Experimental Protocol 1: Synthesis via Oxidation of 2,6-Dimethylpyrazine<sup>[5][10]</sup>

- Dissolution: Dissolve 2,6-dimethylpyrazine (1 equivalent) in water.
- Heating: Heat the solution to 70°C with stirring.
- Oxidation: Prepare a solution of potassium permanganate (KMnO<sub>4</sub>) in water and add it dropwise to the heated reaction mixture.
- Reaction: Continue stirring the mixture at 70°C overnight. The reaction progress can be monitored by TLC.
- Workup: After cooling to room temperature, filter the mixture to remove the manganese dioxide (MnO<sub>2</sub>) precipitate. Wash the filter cake with water.
- Acidification: Acidify the combined aqueous filtrate to a pH of approximately 1.5 using a 5M HCl solution.
- Extraction: Extract the acidified solution multiple times with ethyl acetate.
- Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

**3.2 Chemical Reactivity** The reactivity of **6-Methylpyrazine-2-carboxylic acid** is dominated by its carboxylic acid group, which readily undergoes reactions such as amide bond formation and

esterification.[12][13] These reactions are fundamental for creating derivatives with diverse biological activities.



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Caption: General workflow for amide coupling reactions.

#### Experimental Protocol 2: General Procedure for Amide Coupling[12]

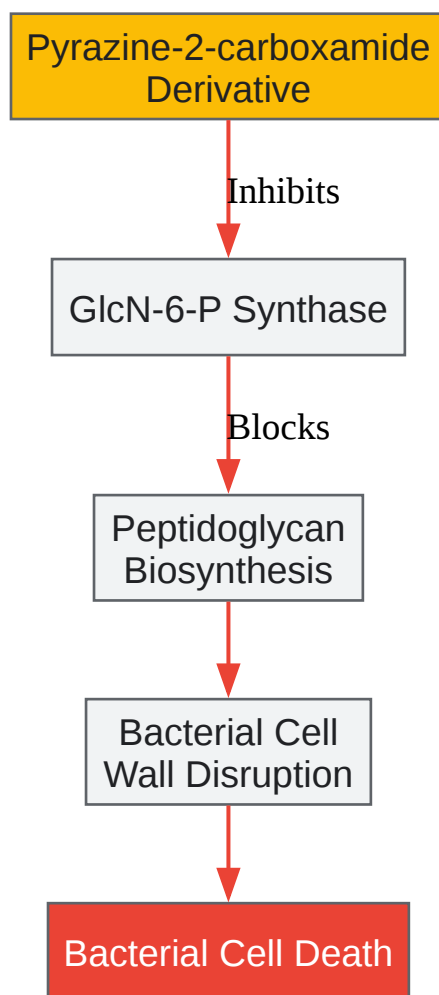
- Suspension: Suspend **6-Methylpyrazine-2-carboxylic acid** (1.0 mmol), the desired N-heteroarylpyrrolidine or other amine (1.1 mmol), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 mmol) in a suitable solvent like dimethylformamide (DMF, 10 mL) under an inert atmosphere (e.g., nitrogen).
- Activation: To the stirred suspension, add a coupling agent such as propylphosphonic anhydride (T3P, 1.3 mmol) dropwise.
- Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes, or until completion as monitored by TLC.
- Workup: Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic layer, dry it, and concentrate it. The crude product can be further purified by column chromatography or recrystallization.

## Applications in Research and Development

**6-Methylpyrazine-2-carboxylic acid** is a valuable intermediate, primarily in the pharmaceutical sector.<sup>[2]</sup><sup>[5]</sup> Its derivatives have shown promise in several therapeutic areas.

**4.1 Core Scaffold for Anti-Tubercular Agents** The pyrazine ring is a key structural motif in pyrazinamide, a first-line drug for treating tuberculosis. Consequently, derivatives of pyrazine carboxylic acids, including **6-methylpyrazine-2-carboxylic acid**, are actively investigated for the synthesis of novel compounds with activity against Mycobacterium tuberculosis H37Rv.<sup>[5]</sup><sup>[14]</sup><sup>[15]</sup>

**4.2 Antimicrobial and Antioxidant Research** Studies have shown that novel derivatives synthesized from pyrazine-2-carboxylic acids and various piperazines exhibit significant antimicrobial and antioxidant properties.<sup>[12]</sup> Molecular docking studies suggest that the antibacterial activity of some of these derivatives may arise from the inhibition of GlcN-6-P (Glucosamine-6-phosphate) synthase, an essential enzyme in the bacterial cell wall synthesis pathway.<sup>[12]</sup>



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Caption: Postulated antimicrobial mechanism of action.

4.3 Other Potential Applications Derivatives of **6-methylpyrazine-2-carboxylic acid** are also explored for their potential in treating or preventing tumor cell invasion, metastasis, inflammation, and liver dysfunction.[5] While less common, related pyrazine compounds are also utilized in the flavor and fragrance industries to create specific taste and aroma profiles. [16]

## Analytical Methodologies

Accurate analysis of **6-Methylpyrazine-2-carboxylic acid** is crucial for quality control and research. High-performance liquid chromatography (HPLC) is the most common method for assessing purity.[3]

Table 3: Summary of Analytical Methods for Organic Acids

Method	Separation Mode	Detection	Application Notes	Reference(s)
HPLC	Reversed-Phase	UV	Standard method for purity assessment and quantification.	[17]
Ion Chromatography (IC)	Ion Exchange	Conductivity	Suitable for analyzing ionic compounds and can simultaneously detect organic acids and inorganic ions.	[17]
Ion Exclusion Chromatography	Ion Exclusion	Conductivity (Post-column)	Offers high separation selectivity for ionic compounds, especially in complex matrices.	[17]

| LC-MS | Reversed-Phase | Mass Spectrometry | Provides high sensitivity and structural confirmation. Derivatization may be used for short-chain acids. [[4][17] |



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Caption: General workflow for HPLC analysis.

## Safety and Handling

**6-Methylpyrazine-2-carboxylic acid** is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.<sup>[18]</sup> Work should be conducted in a well-ventilated area or a chemical fume hood.<sup>[18]</sup>

Table 4: GHS Hazard Information

Classification	Code	Description	Reference(s)
Hazard Statements	<b>H302</b>	<b>Harmful if swallowed.</b>	<a href="#">[1]</a>
	H315	Causes skin irritation.	<a href="#">[8]</a> <a href="#">[18]</a>
	H319	Causes serious eye irritation.	<a href="#">[8]</a> <a href="#">[18]</a>
	H335	May cause respiratory irritation.	<a href="#">[8]</a> <a href="#">[18]</a>
Signal Word	Warning		<a href="#">[1]</a> <a href="#">[8]</a>
Precautionary Statements	P261	Avoid breathing dust.	<a href="#">[8]</a> <a href="#">[18]</a>
	P280	Wear protective gloves/eye protection.	<a href="#">[18]</a>

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [\[8\]](#)[\[18\]](#) |

## Conclusion

**6-Methylpyrazine-2-carboxylic acid** is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation, well-defined reactivity, and the proven biological significance of the pyrazine scaffold make it a compound of high interest for drug

discovery and development. Its primary role as a precursor to novel anti-tubercular and antimicrobial agents highlights its potential to contribute to addressing significant global health challenges. This guide provides the foundational technical information required for researchers to effectively and safely utilize this compound in their scientific endeavors.

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